1-Acetyl-6-nitro-1H-indol-3-YL acetate

Medicinal Chemistry Lipophilicity LogP

Researchers facing unstable indole intermediates or low yields in multi-step synthesis require a robust, pre-protected building block. 1-Acetyl-6-nitro-1H-indol-3-YL acetate (CAS 108669-74-5) offers a dual-protected scaffold with a 6-nitro group, ensuring enhanced stability (LogP 2.66) and directed reactivity. Key advantages: • Enables higher synthetic yields via minimized side reactions. • Nitro group serves as latent amine for late-stage functionalization. • Ideal for SAR studies on BRPF1 inhibitors (IC50 = 0.19 μM for lead). Supplied with guaranteed purity and global logistics.

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
CAS No. 108669-74-5
Cat. No. B028012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-6-nitro-1H-indol-3-YL acetate
CAS108669-74-5
Molecular FormulaC12H10N2O5
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])OC(=O)C
InChIInChI=1S/C12H10N2O5/c1-7(15)13-6-12(19-8(2)16)10-4-3-9(14(17)18)5-11(10)13/h3-6H,1-2H3
InChIKeyCUHAPBLVXGVKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-6-nitro-1H-indol-3-YL acetate: Physicochemical Profile


1-Acetyl-6-nitro-1H-indol-3-YL acetate (CAS 108669-74-5) is a fully substituted indole derivative, characterized by an acetyl group at the N1 position, a nitro group at the C6 position, and an acetoxy group at the C3 position. Its molecular formula is C₁₂H₁₀N₂O₅, with a molecular weight of 262.22 g/mol [1]. This compound is classified as a heterocyclic building block with the chemical formula C12H10N2O5 and a topological polar surface area (TPSA) of 94.1 Ų . Its calculated LogP value is 2.66 , indicating moderate lipophilicity. This combination of electron-withdrawing (nitro) and electron-donating (acetoxy) substituents on the indole core creates a unique electronic profile, positioning it as a versatile intermediate for synthetic chemistry and a specialized tool in materials and photochemical research.

1-Acetyl-6-nitro-1H-indol-3-YL acetate: Why Analogs Fall Short


While many indole-3-acetate derivatives share a core scaffold, the precise substitution pattern of 1-Acetyl-6-nitro-1H-indol-3-YL acetate dictates its unique chemical reactivity and physical properties, which are not interchangeable with close analogs. The presence of a strong electron-withdrawing nitro group at the 6-position significantly alters the indole ring's electronic distribution, impacting its ability to undergo electrophilic aromatic substitution, nucleophilic reactions, and its redox behavior [1]. The simultaneous protection of the indolic nitrogen with an acetyl group and the 3-position with an acetoxy ester not only enhances the compound's stability but also dictates its solubility and partitioning behavior, as evidenced by a calculated LogP of 2.66 [2]. Substituting this compound with, for instance, 6-nitroindole (lacking the acetyl and acetoxy groups) or 6-nitroindole-3-acetic acid (lacking the N1 protection) would result in a different reactivity profile, altered solubility, and potentially incompatibility in multi-step synthetic routes or specific photochemical assays, leading to experimental failure or irreproducible data. The evidence below demonstrates specific, quantifiable points of differentiation.

1-Acetyl-6-nitro-1H-indol-3-YL acetate: Key Differentiators


Lipophilicity Advantage for Membrane Permeability

1-Acetyl-6-nitro-1H-indol-3-YL acetate exhibits a significantly higher calculated lipophilicity (LogP = 2.66) compared to its closest structural analog, 6-nitroindole-3-acetic acid (LogP ≈ 0.5, estimated based on structural similarity to indole-3-acetic acid, LogP = 0.94 [1]). This increase in LogP by over 2 units indicates a substantially greater affinity for non-polar environments and an enhanced potential for passive diffusion across biological membranes. The acetylation of both the N1 and 3-OH positions masks polar groups, drastically reducing the compound's hydrogen bond donor count to zero and lowering its topological polar surface area to 94.1 Ų , which are both favorable attributes for cellular uptake.

Medicinal Chemistry Lipophilicity LogP Drug Design

Stability and Storage via Dual Protection

In contrast to reactive indole derivatives like 6-nitroindole (CAS 4769-96-4) which features a free N-H group and can undergo unwanted side reactions or oxidative degradation , 1-Acetyl-6-nitro-1H-indol-3-YL acetate is a fully protected molecule. This dual protection at both the N1 and C3 positions eliminates acidic protons (hydrogen bond donor count = 0) , thereby preventing base-catalyzed decomposition and reducing the compound's propensity for hydrogen bonding, which can lead to aggregation or hygroscopicity. This structural feature directly translates to a more robust building block with a longer, more predictable shelf life, reducing procurement frequency and experimental variability.

Synthetic Chemistry Stability Building Blocks Logistics

6-Nitro Substitution for Redox and Photochemistry

The 6-nitroindole core is known for unique photophysical properties, distinct from other nitroindole isomers. Studies on 6-nitroindole (3HN-6NO2) reveal a strong oxidizing capacity in its excited triplet state, allowing it to participate in electron transfer and proton-coupled electron transfer reactions to generate radicals, which is not a characteristic of the 5-nitro isomer [1]. The T1 state of 6-nitroindole also exhibits dual reaction pathways in protic solvents, forming N-H...O hydrogen-bonded complexes [1]. 1-Acetyl-6-nitro-1H-indol-3-YL acetate inherits this 6-nitro substitution pattern, positioning it as a superior scaffold for photochemical studies compared to other positional isomers.

Photochemistry Materials Science Electrochemistry Indole

1-Acetyl-6-nitro-1H-indol-3-YL acetate: Procurement Application Scenarios


Building Block for Indole Drug Synthesis

The compound's dual protection and favorable LogP (2.66) make it an ideal starting material for the synthesis of complex indole-based drug candidates. Its enhanced lipophilicity [1] allows for better solubility in organic solvents and improved handling during synthesis. The nitro group at the 6-position serves as a latent amine, which can be revealed later in a synthetic route for further functionalization . This is particularly useful when a synthetic sequence requires aggressive conditions that would otherwise decompose an unprotected indole core. The combination of stability and specific reactivity profile reduces the risk of side reactions, leading to higher yields and a more straightforward purification process compared to using less protected or differently substituted indoles.

Photochemical Probe with Controlled Excited State Reactivity

For investigations into photo-induced electron transfer, radical generation, or the development of novel photoresponsive materials, the 6-nitro substitution pattern is essential. Studies on the 6-nitroindole core have demonstrated its unique ability to generate radicals and undergo dual reaction pathways in its excited triplet state, a behavior not observed in other isomers [1]. 1-Acetyl-6-nitro-1H-indol-3-YL acetate provides a stable, pre-functionalized entry point for creating advanced materials with tailored photochemical properties. Its predictable behavior under light exposure makes it a superior choice for reproducible experiments, offering a clear advantage over less characterized or isomeric nitroindoles.

SAR for Epigenetic and Anti-Osteoclastogenic Drug Discovery

The 3-acetylindole scaffold has been identified as a promising core for developing selective inhibitors of BRPF1, a bromodomain-containing protein, with lead compounds exhibiting potent activity against osteoclastogenesis (IC50 = 0.19 μM) [1]. 1-Acetyl-6-nitro-1H-indol-3-YL acetate can serve as a versatile intermediate for exploring SAR around this pharmacophore. By maintaining the essential 1-acetyl-3-acetoxyindole framework while introducing the electron-withdrawing nitro group at the 6-position, researchers can systematically investigate the effect of electronic modulation on target binding affinity and selectivity, using it as a comparator to non-nitrated or differently substituted analogs.

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